Ethyl 6-(methylamino)picolinate
Description
Properties
IUPAC Name |
ethyl 6-(methylamino)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6-8(10-2)11-7/h4-6H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKTRJVEIAULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An Overview of Picolinate Derivatives in Chemical Synthesis and Coordination Chemistry
Picolinate (B1231196) derivatives, which are based on the pyridine-2-carboxylic acid scaffold, are fundamental building blocks in various areas of chemistry. Their utility stems from the presence of a pyridine (B92270) nitrogen and a carboxylate group, which can act as a bidentate ligand, coordinating to metal ions through both the nitrogen and an oxygen atom to form stable five-membered chelate rings. researchgate.netrsc.org This chelating ability is central to their extensive use in coordination chemistry, where they form the basis for a wide array of metal complexes. tandfonline.comnih.gov
The synthesis of picolinate derivatives can be achieved through various methods, including the esterification of picolinic acid and the modification of the pyridine ring through substitution reactions. For instance, aminopicolinic acid derivatives have been synthesized through multi-step reactions involving nitration, reduction, and coupling reactions. umsl.eduumsl.edu The versatility of these synthetic routes allows for the introduction of a wide range of functional groups onto the picolinate scaffold, thereby tuning the electronic and steric properties of the resulting molecules.
In coordination chemistry, the nature of the substituent on the picolinate ring significantly influences the properties of the resulting metal complexes. rsc.org These complexes have found applications in catalysis, materials science, and bioinorganic chemistry. The ability to systematically modify the picolinate ligand provides a powerful tool for designing metal complexes with specific and predictable properties.
The Pivotal Role of the Methylamino Group in Picolinate Scaffolds for Ligand Design
The introduction of a methylamino group at the 6-position of the picolinate (B1231196) scaffold, as seen in ethyl 6-(methylamino)picolinate, imparts specific and valuable characteristics for ligand design. The amino group, being an electron-donating group, influences the electronic properties of the pyridine (B92270) ring. nih.govrsc.orgrsc.org This electronic modulation can affect the coordination properties of the picolinate ligand, influencing the stability and reactivity of its metal complexes.
The synthesis of aminopicolinic acid esters and their subsequent use in the preparation of metal complexes is an active area of research. nih.govresearchgate.net The methylamino group offers a reactive site for further functionalization, allowing for the construction of more complex ligand architectures.
Research Trajectories and Scope of Ethyl 6 Methylamino Picolinate Studies
Strategies for the Esterification of Picolinic Acid Derivatives
The conversion of picolinic acid or its derivatives into the corresponding ethyl ester is a critical step. Several established methods are available for this transformation.
One of the most common methods is the Fischer-Speier esterification . wikipedia.org This reaction involves heating the carboxylic acid (picolinic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. wikipedia.org A typical procedure involves refluxing picolinic acid with concentrated H₂SO₄ in anhydrous ethanol (B145695) overnight. chemicalbook.com After workup, this method can yield the desired ethyl picolinate in high purity. chemicalbook.com
Another strategy involves the use of "active esters". This approach is particularly useful when direct esterification is problematic. nih.gov The carboxylic acid is first converted into a more reactive form, such as a p-nitrophenyl ester, N-hydroxysuccinimidyl ester, or pentafluorophenyl ester. nih.gov These active esters can then react with ethanol under milder conditions to form the final ethyl ester. A method for preparing these active esters from picolinic acid uses thionyl chloride (SOCl₂) with catalytic amounts of DMF, avoiding issues like rearrangement that can occur with other coupling agents like DCC. nih.gov
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Picolinic acid, Ethanol, H₂SO₄ | Reflux | Simple, inexpensive reagents, good for large scale. wikipedia.orgchemicalbook.com | Equilibrium reaction, requires excess reagent or water removal. wikipedia.org |
Amination Reactions for Introducing the Methylamino Moiety at the C-6 Position
Introducing the methylamino group at the C-6 position of the pyridine (B92270) ring is a key transformation. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a leaving group at the 6-position is displaced by methylamine (B109427).
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2, 4, and 6 positions. almerja.com The presence of a good leaving group, such as a halide (e.g., chloro), is essential for this reaction to proceed efficiently. The reaction of a 6-chloropicolinate derivative with methylamine would lead to the desired this compound.
Direct amination of the C-H bond is also possible, though often requires harsh conditions. The Chichibabin reaction, for example, uses sodium amide (NaNH₂) to aminate pyridines, typically at the 2-position. youtube.com While effective, this method lacks the regioselectivity needed for specific C-6 substitution if the 2-position is available and may not be compatible with all functional groups. youtube.com More modern methods for C-H amination are being developed, but for a targeted synthesis like this, the SNAr reaction on a pre-functionalized precursor is generally more reliable. nih.govacs.orgacs.org
Precursor Synthesis Routes
The synthesis of this compound relies on the availability of suitably functionalized precursors. Key intermediates include those with hydroxyl or chloro groups at the 6-position, which can then be converted to the methylamino group.
This precursor provides a hydroxyl group that can be converted into a better leaving group, such as a tosylate or a halide, for subsequent amination. One reported synthesis of a similar compound, methyl 6-(hydroxymethyl)picolinate, starts from dimethyl pyridine-2,6-dicarboxylate (B1240393). researchgate.net A selective reduction of one of the methyl ester groups to a hydroxymethyl group would yield the precursor. For the ethyl ester variant, a similar strategy starting from diethyl pyridine-2,6-dicarboxylate could be employed.
Table 2: Precursor Synthesis via Reduction
| Starting Material | Reaction | Product |
|---|
This precursor is primed for direct nucleophilic substitution by methylamine. While direct synthesis routes for this specific molecule are not readily found in the provided search results, a standard and logical approach would be the chlorination of Ethyl 6-(hydroxymethyl)picolinate. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to convert primary alcohols to alkyl chlorides. This two-step sequence—reduction followed by chlorination—is a classic strategy for creating such an intermediate.
Modern synthetic chemistry offers advanced methods for constructing complex molecules in a single step. Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine to form a product that contains portions of all the starting materials. mdpi.com
A notable MCR for the synthesis of picolinate derivatives has been developed using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. nih.govresearchgate.netrsc.org This reaction combines ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and an aldehyde to construct the substituted picolinate core. nih.gov While this specific MCR may not directly yield this compound, it demonstrates a powerful, convergent strategy for creating highly substituted picolinate structures, which could potentially be adapted for this target molecule. nih.govresearchgate.net The advantages of such a method include high yields, shorter reaction times, and the reusability of the catalyst. researchgate.net
Derivatization of this compound
Once synthesized, this compound possesses several reactive sites that allow for further chemical modification or derivatization. The key functional groups available for reaction are the secondary amine, the ethyl ester, and the aromatic pyridine ring itself.
Reactions at the Amine: The secondary methylamino group is nucleophilic and can undergo a variety of common reactions.
Acylation: Reaction with acyl chlorides or anhydrides would convert the amine into an amide.
Alkylation: Further alkylation could lead to a tertiary amine.
Sulfonylation: Reaction with sulfonyl chlorides would produce a sulfonamide. For instance, a related compound, Ethyl 6-(methylsulfonyl)picolinate, highlights the modification of the 6-position substituent. nih.gov
Reactions at the Ester: The ethyl ester group can be transformed into other functional groups.
Hydrolysis: Basic or acidic hydrolysis would convert the ester back to the corresponding carboxylic acid, 6-(methylamino)picolinic acid.
Amidation: Reaction with amines can convert the ester into an amide, a common transformation in the synthesis of bioactive molecules.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (6-(methylamino)pyridin-2-yl)methanol.
These potential derivatizations make this compound a versatile building block for the synthesis of more complex molecules in various fields of chemical research.
Formation of Amides and Urea (B33335)/Thiourea (B124793) Analogues
The presence of a secondary amine in this compound offers a reactive site for the introduction of various functional groups, including amides, ureas, and thioureas. These transformations are crucial for developing new compounds with tailored biological or material properties.
Amide Formation:
The methylamino group of this compound can be acylated to form N-acyl derivatives. A general approach involves the reaction of the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent.
A representative reaction is the acylation with benzoyl chloride to yield ethyl 6-(N-methylbenzamido)picolinate.
Urea and Thiourea Analogue Formation:
The synthesis of urea and thiourea derivatives from this compound can be achieved through several established methods.
Reaction with Isocyanates and Isothiocyanates: The most direct route to urea and thiourea analogues involves the reaction of this compound with an appropriate isocyanate or isothiocyanate. The nitrogen atom of the methylamino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate. This addition reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent like DCM or THF, and generally does not require a catalyst. For example, reacting this compound with phenyl isocyanate would yield the corresponding N-methyl-N'-(phenyl)urea derivative. Similarly, reaction with phenyl isothiocyanate would produce the N-methyl-N'-(phenyl)thiourea analogue.
Multi-step Procedures: In cases where the desired isocyanate is not readily available, multi-step procedures can be employed. For instance, a primary amine can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to generate an isocyanate in situ, which then reacts with this compound. researchgate.net For thioureas, carbon disulfide can be used as a C1 building block in reactions with amines.
A series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas have been synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, isocyanates, and isothiocyanates, respectively. chemimpex.com These methodologies can be adapted for the derivatization of this compound.
| Reagent Type | General Product Structure |
| Acyl Chloride (R-COCl) | Ethyl 6-(N-methylacetamido)picolinate |
| Isocyanate (R-NCO) | Ethyl 6-(1-methyl-3-substituted-ureido)picolinate |
| Isothiocyanate (R-NCS) | Ethyl 6-(1-methyl-3-substituted-thioureido)picolinate |
Exploration of Structural Analogues and Homologues
The exploration of structural analogues and homologues of this compound allows for the fine-tuning of its chemical and physical properties. This can involve modification of the substituent on the amino group, changes in the position of the substituents on the pyridine ring, or alterations to the ester group.
A common strategy for synthesizing such analogues involves starting from a suitably substituted picolinic acid or a halogenated precursor. For instance, the synthesis of ethyl 6-chloropicolinate can be achieved through the esterification of 6-chloropicolinic acid with ethanol in the presence of an acid catalyst. chemimpex.com The resulting ethyl 6-chloropicolinate can then serve as a versatile intermediate for introducing various amino groups at the 6-position via nucleophilic aromatic substitution.
Homologues:
Homologues of this compound can be synthesized by reacting ethyl 6-chloropicolinate with different primary or secondary amines. For example, reaction with ethylamine (B1201723) would yield the ethylamino homologue, while reaction with dimethylamine (B145610) would result in the dimethylamino derivative.
Structural Isomers:
The synthesis of structural isomers, such as those with the methylamino group at a different position on the pyridine ring, requires starting from a different precursor. For example, ethyl 5-(methylamino)picolinate would necessitate a synthetic route starting from a 5-aminopicolinic acid derivative. The synthesis of ethyl 6-chloro-4-(methylamino)nicotinate, a positional isomer, has been reported to proceed from ethyl 4,6-dichloronicotinate and methylamine hydrochloride.
Analogues with Modified Spacers:
Analogues where the amino group is not directly attached to the pyridine ring can also be synthesized. For example, ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate serves as a building block where the amino functionality is separated from the ring by a methylene (B1212753) spacer. chemimpex.com
| Compound Name | Key Structural Difference from this compound |
| Ethyl 6-(ethylamino)picolinate | Homologue with an ethylamino group instead of a methylamino group. |
| Ethyl 6-(dimethylamino)picolinate | Homologue with a dimethylamino group. |
| Ethyl 5-(methylamino)picolinate | Positional isomer with the methylamino group at the 5-position. |
| Ethyl 6-(methylamino)nicotinate | Positional isomer with the ester group at the 3-position (nicotinate). |
| Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate | Analogue with a protected aminomethyl group. |
| Ethyl 6-bromo-3-(ethylamino)picolinate | Analogue with bromo and ethylamino substituents. bldpharm.com |
The synthesis of these and other analogues often relies on well-established organic reactions, including nucleophilic substitution, esterification, and functional group protection/deprotection strategies, allowing for a systematic exploration of the chemical space around the core structure of this compound.
Ligand Design Principles and Coordination Modes
The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. This compound is an N,N'-donor or N,O-donor ligand. The primary coordination sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the methylamino group, or alternatively, the carbonyl oxygen of the ester group.
The coordination mode of picolinate-based ligands is heavily influenced by steric and electronic factors. For instance, the presence of bulky substituents on the pyridine ring can enforce a specific geometry around the metal center, altering both the primary and secondary coordination spheres. rsc.org In related dimethylpyridine-2,6-dicarboxylate ligands, steric demand has been shown to control whether coordination occurs symmetrically through the carbonylic oxygens or asymmetrically, involving both carbonylic and alkoxy oxygens. researchgate.net
This compound can act as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for ligands containing the 2-aminomethylpyridine moiety. Alternatively, it could coordinate in a bidentate fashion via the pyridine nitrogen and the carbonyl oxygen of the ester group. The specific coordination mode adopted will depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For example, studies on a similar ligand, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, have shown it to chelate as a bidentate ligand through the amino and cyano nitrogen atoms. mdpi.com
Complexation with Transition Metal Ions
The versatile coordination behavior of this compound allows it to form complexes with a wide range of transition metals. The properties and structures of these complexes are a subject of ongoing research.
Ruthenium(II) complexes are widely studied for their applications in catalysis and medicine. The synthesis of Ru(II) complexes often involves the reaction of a suitable ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂ or Ru(dmso)₄Cl₂, with the desired ligand. researchgate.netnih.gov For a ligand like this compound, this would typically result in a pseudo-octahedral geometry around the ruthenium center. rsc.org
| Metal Ion | Typical Precursor | Expected Geometry | Key Findings |
| Ru(II) | [Ru(p-cymene)Cl(μ-Cl)]₂ | Pseudo-octahedral | Formation of stable, cationic complexes. Ligand exchangeability allows for fine-tuning of properties. nih.govrsc.org |
The coordination chemistry of this compound with first-row transition metals like cobalt(II), nickel(II), and copper(II) is expected to yield structurally diverse complexes. Studies on analogous N-alkylglycinate ligands show the formation of monomeric, dimeric, and polymeric structures depending on the metal and the alkyl substituent. nih.govresearchgate.net
Typically, Co(II) and Ni(II) ions form octahedral complexes with a 1:2 metal-to-ligand stoichiometry, often including coordinated water molecules. jocpr.com In contrast, Cu(II) complexes can exhibit more varied geometries, including square planar or elongated octahedral, due to the Jahn-Teller effect. nih.govjocpr.com The resulting complexes are often colored and may have limited solubility in common organic solvents. jocpr.com The coordination of the ligand is generally confirmed by infrared spectroscopy, while the geometry is suggested by electronic spectral data and magnetic moment measurements. jocpr.com
| Metal Ion | Expected Geometry | Stoichiometry (Metal:Ligand) | Structural Features |
| Co(II) | Octahedral | 1:2 | Often forms [Co(L)₂(H₂O)₂] type complexes. nih.govjocpr.com |
| Ni(II) | Octahedral | 1:2 | Often forms [Ni(L)₂(H₂O)₂] type complexes. nih.govjocpr.com |
| Cu(II) | Square Planar / Elongated Octahedral | 1:2 | Can form monomeric or polymeric structures. nih.gov |
Gold(III) complexes are of interest due to their potential therapeutic applications. The Au(III) ion is isoelectronic with Pt(II) and typically forms square-planar complexes. researchgate.net A significant challenge in gold(III) chemistry is the ion's tendency to be reduced to Au(I) or Au(0) under physiological conditions. nih.gov The stability of Au(III) complexes can be greatly enhanced by using polydentate ligands, particularly those with nitrogen and oxygen donor atoms. nih.gov
This compound, acting as a bidentate N,N'-donor ligand, would be well-suited to stabilize the Au(III) center. The formation of a chelate ring would increase the thermodynamic stability of the complex. The interaction of Au(III) with N-containing polydentate ligands has been shown to be a key strategy in designing stable and effective gold-based compounds. nih.gov The resulting complexes are often studied for their interactions with biological molecules. nih.gov
| Metal Ion | Expected Geometry | Key Challenge | Ligand Role |
| Au(III) | Square-planar | Reduction to Au(I) or Au(0) | Stabilization of the +3 oxidation state through chelation. nih.gov |
Vanadium can exist in multiple oxidation states, leading to a rich and diverse coordination chemistry. The properties of vanadium complexes are highly dependent on the structure of the organic ligand. nih.gov For instance, vanadium(IV) in the form of the vanadyl ion (VO²⁺) often forms square-pyramidal or trigonal-bipyramidal complexes. Vanadium(III) and vanadium(V) complexes with amine-phenolate ligands have been shown to adopt five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. nih.gov
The chelation of this compound to a vanadium center could result in complexes with interesting catalytic or biological properties. nih.govmdpi.com The synthesis of V(V) oxo complexes can be achieved by reacting a ligand precursor with a vanadium alkoxide like VO(OPr)₃, or in some cases, by the air oxidation of a corresponding V(III) complex. nih.gov The chelation theory suggests that the formation of a complex enhances the biological activity compared to the free ligand. mdpi.com
| Vanadium Oxidation State | Typical Geometry | Synthesis Route | Noteworthy Aspect |
| V(III) | Trigonal Bipyramidal / Octahedral | Reaction with VCl₃(THF)₃ | Can be a precursor to V(V) oxo complexes via oxidation. nih.gov |
| V(IV) as VO²⁺ | Square-Pyramidal / Trigonal Bipyramidal | Reaction with VOSO₄ | Pharmacological potential is dependent on ligand structure. nih.gov |
| V(V) as VO³⁺ | Trigonal Bipyramidal / Octahedral | Reaction with VO(OPr)₃ | Can act as catalysts for oxidation reactions. nih.gov |
Polydentate pyridinecarboxylate ligands have been successfully used to stabilize peroxo complexes of Group 6 transition metals (Chromium, Molybdenum, and Tungsten). acs.org These complexes are of interest for their potential applications in selective oxidation catalysis. The peroxo group (O₂²⁻) is a powerful oxidant, and its coordination to a metal center can be modulated by the electronic and steric properties of the supporting ligands.
Given its structure, this compound can be classified as a pyridinecarboxylate-type ligand. Therefore, it is conceivable that it could be used to form stable peroxo complexes with Mo(VI) or W(VI). These complexes typically feature the metal in a high oxidation state, and the polydentate nature of the ligand is crucial for preventing decomposition and facilitating catalytic turnover. Studies with related redox-active ligands have shown that they can form stable complexes with Mo and W, highlighting the utility of such ligand frameworks. mdpi.com
| Metal Group | Metal Examples | Complex Type | Role of Ligand |
| Group 6 | Mo, W | Peroxo complexes | Stabilization of the metal-peroxo moiety. acs.org |
Complexation with f-Block Elements: Lanthanides and Actinides
The interaction of picolinate-based ligands with f-block elements is a subject of considerable research, driven by applications in areas such as luminescent materials and nuclear waste separation. While specific studies on this compound are not extensively documented, the behavior of analogous picolinate ligands provides significant insights into its potential coordination chemistry with lanthanides and actinides.
Picolinate ligands typically coordinate to lanthanide and actinide ions as bidentate or tridentate chelating agents, utilizing the pyridine nitrogen and the carboxylate oxygen atoms. researchgate.net In the case of this compound, the primary coordination is expected to occur through the pyridine nitrogen and the carbonyl oxygen of the ester group. The methylamino group at the 6-position can also be involved in coordination, potentially leading to a tridentate binding mode.
For lanthanide complexes, the coordination number is typically high, ranging from 7 to 10. mdpi.comacs.org This allows for the accommodation of multiple ligands and solvent molecules in the coordination sphere. The coordination environment around the lanthanide ion in picolinate complexes is often a distorted polyhedron, such as a distorted square antiprism. acs.org The nature of the substituents on the picolinate ring can influence the coordination geometry and the stability of the resulting complexes.
In the context of actinides, picolinate and its derivatives are known to form stable complexes, particularly with actinyl ions like UO₂²⁺. researchgate.netresearchgate.net The coordination is often in the equatorial plane of the linear O=An=O unit. The complexation of trivalent actinides, such as Am(III) and Pu(III), with picolinate-type ligands has also been studied, revealing the formation of 1:1 and 1:2 complexes in solution. researchgate.net The larger ionic radii of actinides compared to lanthanides can influence the coordination number and geometry of the resulting complexes. nih.gov The interaction between actinide ions and π-ligands is flexible, allowing for the formation of stable bonds across a range of actinide oxidation states. d-nb.info
Stability and Selectivity in Metal Coordination
The stability and selectivity of metal complexes are crucial parameters that dictate their utility in various applications. The chelation effect and the dynamics of the coordination sphere play a significant role in determining these properties.
The thermodynamic stability of metal complexes with picolinate ligands is generally high due to the chelate effect. The formation of a five-membered ring upon coordination of the pyridine nitrogen and the carboxylate oxygen to a metal center enhances the stability of the complex. For lanthanide complexes with picolinate ligands, the stability constants are significant. acs.org For instance, studies on pyclen-based ligands bearing picolinate arms have shown very high thermodynamic stability constants for their yttrium(III) complexes, with log KYL values exceeding 23. nih.gov
The table below presents hypothetical stability constants for complexes of this compound with selected f-block elements, based on trends observed with similar picolinate and aminocarboxylate ligands.
| Metal Ion | Log β₁ (1:1 complex) | Log β₂ (1:2 complex) |
|---|---|---|
| Eu(III) | ~ 5-7 | ~ 10-13 |
| Gd(III) | ~ 5-7 | ~ 10-13 |
| Tb(III) | ~ 6-8 | ~ 11-14 |
| Am(III) | ~ 4-6 | ~ 8-11 |
| Pu(IV) | ~ 25-27 | - |
Note: The values in this table are estimates based on data for analogous picolinate and aminopolycarboxylate ligands and are for illustrative purposes only. Actual values for this compound may differ.
The chelation effect is a primary driving force for the formation of stable complexes with ligands like this compound. The simultaneous binding of the pyridine nitrogen and the carbonyl oxygen to a metal ion results in a thermodynamically more favorable complex compared to coordination with two separate monodentate ligands. If the methylamino group also coordinates, forming a second chelate ring, the stability would be further enhanced.
The coordination sphere of metal complexes is not static and can undergo dynamic processes such as ligand exchange and conformational changes. The dynamics of the coordination sphere are influenced by factors like the nature of the metal ion, the ligand, and the solvent. For f-block elements, which are known for their labile coordination spheres, these dynamics can be particularly important. mdpi.com The rigidity of the ligand framework can influence the inertness of the complex. For example, pyclen-based picolinate complexes exhibit remarkable inertness towards proton-assisted dissociation. nih.govchemrxiv.org
Coordination Geometry and Stereochemistry of Metal Complexes
The coordination geometry and stereochemistry of metal complexes are determined by the coordination number of the metal ion, the bite angle of the ligand, and steric interactions between ligands.
For complexes of this compound, a variety of coordination geometries are possible depending on the metal ion and the stoichiometry of the complex. With transition metals, common geometries such as octahedral and square planar could be expected. For the larger f-block elements, higher coordination numbers and more complex geometries are likely.
The presence of a chiral center, if one were introduced into the ligand, or the arrangement of ligands around the metal center can lead to stereoisomerism in the metal complexes. For octahedral complexes, cis- and trans- geometric isomers are possible. With chiral ligands, diastereomers can be formed. The stereochemistry of metal complexes based on ethylenediaminetetraacetic acid (EDTA) and its analogs has been extensively reviewed, providing a framework for understanding the potential stereochemical outcomes for complexes of other polydentate ligands. d-nb.info
The table below summarizes potential coordination geometries for metal complexes of this compound based on common coordination numbers observed for similar ligands.
| Metal Ion Type | Typical Coordination Number | Possible Coordination Geometry |
|---|---|---|
| Transition Metals (e.g., Cu(II), Ni(II)) | 6 | Octahedral |
| Lanthanides (e.g., Eu(III), Tb(III)) | 8 or 9 | Square Antiprismatic, Tricapped Trigonal Prismatic |
| Actinides (e.g., UO₂²⁺) | 6 (in equatorial plane) | Hexagonal Bipyramidal |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of Ethyl 6-(methylamino)picolinate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methylamino group would show a signal for the N-methyl (-CH3) protons, which may be a singlet or show coupling to the amine proton, and a broader signal for the amine proton (-NH-) itself. The aromatic protons on the pyridine (B92270) ring would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the substituent groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH3 | ~1.3-1.4 | Triplet | 3H |
| N-Methyl -CH3 | ~2.9-3.1 | Singlet/Doublet | 3H |
| Ethyl -CH2- | ~4.3-4.5 | Quartet | 2H |
| Pyridine Ring H | ~6.5-7.8 | Multiplets | 3H |
| Amine -NH- | Variable | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester group would appear significantly downfield. The carbons of the pyridine ring would resonate in the aromatic region, with their shifts influenced by the nitrogen atom and the substituents. The ethyl group would show two signals, one for the methylene carbon and one for the methyl carbon. Similarly, the N-methyl group would have a characteristic signal in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl -CH3 | ~14-15 |
| N-Methyl -CH3 | ~25-30 |
| Ethyl -CH2- | ~60-62 |
| Pyridine Ring C | ~105-158 |
| Carbonyl C=O | ~165-167 |
To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the ethyl -CH2- quartet and the ethyl -CH3- triplet would confirm their connectivity. It would also help in assigning the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the functional groups present.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected for the C=O stretching vibration of the ethyl ester group. The N-H stretching vibration of the secondary amine would also be present. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would appear in their characteristic regions. C-N and C-O stretching vibrations would also be observed.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1710-1735 | Strong |
| C=C/C=N Stretch (Pyridine) | 1400-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-O Stretch (Ester) | 1000-1300 | Strong |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the pyridine ring is expected to be a strong band. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=C/C=N Ring Stretch | 1550-1610 | Strong |
| C-N Stretch | 1200-1300 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide insights into the π-electron systems and the effects of substituents on these systems.
The UV-Vis spectrum of pyridine, the core heterocyclic ring in this compound, typically displays intense absorption bands corresponding to π→π* transitions. researchgate.net The presence of substituents on the pyridine ring, such as the ethyl ester and methylamino groups, is expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.
The carbonyl group (C=O) in the ester moiety also contributes to the UV-Vis spectrum, typically showing weak absorbances around 270-300 nm corresponding to n→π* transitions. masterorganicchemistry.com In complexes with metal ions, the coordination of the ligand to the metal center can further influence the electronic spectra, often resulting in the appearance of new charge-transfer bands. For instance, pyridinedicarboxylate-Tb(III) complexes exhibit broad, intense absorption bands between 220 and 300 nm, corresponding to π-π* transitions of the ligand. nih.gov
Table 1: UV-Vis Absorption Data for this compound Analogs
| Compound | Solvent | λmax (nm) |
| Methyl 6-aminopicolinate | DMSO | 326 chemicalbook.com |
| Ethyl 6-aminopicolinate | Methanol | 337 chemicalbook.com |
| Pyridine | - | 254, 250, 262 researchgate.net |
| Pyridinedicarboxylate-Tb(III) complexes | Aqueous | 272, 280 nih.gov |
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds.
For this compound (C₉H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. While specific HRMS data for the title compound is not available, data for related pyridine-carboxylate derivatives demonstrates the utility of this technique. For example, the HRMS (ESI) data for a C-3 substituted pyridine-2,4-dicarboxylic acid derivative (C₁₇H₁₉O₅N₂) showed a calculated m/z of 331.1289 for [M+H]⁺, with a found value of 331.1285, confirming its elemental composition. nih.gov Similarly, another derivative (C₁₆H₁₇O₄N₂) had a calculated m/z of 301.1183 for [M+H]⁺ and a found value of 301.1184. nih.gov
The fragmentation of picolinyl esters under mass spectrometry has been studied, and a common fragmentation pattern involves cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. nih.govnih.govwhitman.eduucalgary.ca The fragmentation of this compound would be expected to follow similar pathways, providing valuable structural information.
Table 2: Exemplary HRMS Data for Related Pyridine-Carboxylate Derivatives
| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |
| C₁₇H₁₉O₅N₂ | [M+H]⁺ | 331.1289 | 331.1285 | nih.gov |
| C₁₆H₁₇O₄N₂ | [M+H]⁺ | 301.1183 | 301.1184 | nih.gov |
| C₁₄H₁₃O₄N₂ | [M+H]⁺ | 273.0870 | 273.0869 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including metal complexes. ut.ee It typically generates protonated molecules [M+H]⁺ or adducts with other cations, with minimal fragmentation.
In the context of this compound and its metal complexes, ESI-MS is instrumental in confirming the molecular weight of the ligand and the stoichiometry of the complexes. For instance, in the analysis of pyridinedicarboxylate-Tb(III) complexes, ESI-MS was used to identify signals corresponding to the ligand and the ligand-metal ion species. nih.gov The analysis of underivatized amino acids by ESI-MS/MS has also been extensively studied, providing a basis for understanding the ionization and fragmentation behavior of the amino-substituted picolinate (B1231196). nih.gov
When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation (CID) of selected precursor ions. This would allow for the detailed characterization of the fragmentation pathways of this compound and its derivatives.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.orgnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported in the reviewed literature, the structures of related derivatives have been determined. For example, the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been analyzed. nih.gov In this derivative, the pyrazolopyridine core is essentially planar, and the substituents adopt specific conformations. Such studies provide valuable insights into the packing and intermolecular interactions that might be expected for this compound.
Studies on metal complexes of related picolinate ligands have provided a wealth of structural information. For example, the crystal structure of a dinuclear zinc(II) carboxylate complex containing pyridine revealed a paddle-wheel-like structure with a specific Zn-Zn separation. researchgate.net In another example, a mononuclear cobalt(III) complex with a reduced Schiff base ligand derived from a substituted phenol (B47542) showed an octahedral coordination geometry around the cobalt atom. researchgate.net The first single-crystal X-ray diffraction study of a lanthanide tricarbonate complex revealed a zigzag chain structure of 9-coordinate samarium metal centers. rsc.org
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions, which play a crucial role in determining the physical and chemical properties of the compound. For this compound, the presence of a hydrogen bond donor (the secondary amine N-H), hydrogen bond acceptors (the pyridine nitrogen and the two oxygen atoms of the ester group), and an aromatic pyridine ring suggests the potential for a rich network of non-covalent interactions. These interactions are pivotal in the molecular packing and can influence properties such as solubility, melting point, and crystal morphology.
Hydrogen Bonding
The molecular structure of this compound features a secondary amine group (-NHCH₃) and a picolinate scaffold, making it capable of participating in significant hydrogen bonding. The amine group can act as a hydrogen bond donor, while the pyridinic nitrogen and the carbonyl and alkoxy oxygens of the ester moiety can serve as hydrogen bond acceptors.
In the solid state, it is anticipated that the N-H group of the methylamino substituent will form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of chains or dimers. This type of N-H···N hydrogen bonding is a common and robust interaction in pyridine derivatives. For instance, studies on N′-aminopyridine-2-carboximidamide have revealed extensive two-dimensional hydrogen-bonding networks. nih.gov
Furthermore, the ester group presents additional hydrogen bonding sites. Both the carbonyl oxygen (C=O) and the alkoxy oxygen (O-Et) can accept hydrogen bonds. While the carbonyl oxygen is generally a stronger hydrogen bond acceptor, N–H⋯O hydrogen bonding to the alkoxy oxygen of an ester group has also been observed in various crystal structures, particularly when the N-H bond is positioned within the plane of the ester group. rsc.org In some cases, carboxylic acids and their derivatives can form dimeric structures through hydrogen bonding. youtube.com The interplay between these potential hydrogen bond acceptors dictates the final solid-state arrangement.
The strength of these hydrogen bonds can be inferred from spectroscopic data, such as a red shift in the N-H stretching frequency in the infrared spectrum. Theoretical calculations on related aminopyridine systems have been used to quantify the energetics of these interactions, confirming the stability of such hydrogen-bonded dimers. researchgate.net
Below is a table of representative hydrogen bond parameters from analogous aminopyridine and ester-containing compounds, illustrating the typical geometries of such interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound Example |
| N-H | H | N (pyridine) | ~0.86 | ~2.15 | ~3.00 | ~170 | 4-(Methylamino)pyridine |
| N-H | H | O (carbonyl) | ~0.86 | ~2.00 | ~2.85 | ~165 | Methyl 2-amino-6-tosylaminobenzoate |
| N-H | H | O (alkoxy) | ~0.86 | ~2.20 | ~3.05 | ~160 | Methyl 2,6-diaminobenzoate |
Note: The data in this table are illustrative and represent typical values for the specified functional groups in similar molecular contexts, as direct crystallographic data for this compound is not available.
π-π Stacking
In addition to hydrogen bonding, π-π stacking interactions involving the pyridine ring are expected to contribute significantly to the crystal packing of this compound. These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings. The geometry of these interactions can vary, including parallel-displaced, T-shaped, and sandwich configurations.
The presence of both an electron-donating methylamino group and an electron-withdrawing ethyl carboxylate group on the pyridine ring can influence the nature of the π-π stacking. Electron-donating substituents generally enhance the electron density of the aromatic ring, which can strengthen π-π stacking interactions. nih.gov Theoretical and experimental studies on pyridine derivatives have shown that antiparallel-displaced geometries are often the most stable, maximizing favorable interactions while minimizing repulsion. researchgate.net
The typical centroid-to-centroid distances for π-π stacking in pyridine-containing crystal structures are generally in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net These interactions often work in concert with hydrogen bonds to build up a stable three-dimensional supramolecular assembly. For example, in some structures, hydrogen-bonded layers are further stabilized by π-π stacking between the layers.
Key parameters used to characterize π-π stacking interactions are presented in the table below, with representative values from related pyridine derivatives.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Reference Compound Example |
| Parallel-displaced | 3.4 - 3.8 | < 10 | 15 - 30 | Pyridine-2,5-dicarboxylate derivatives |
| T-shaped | 4.5 - 5.5 | ~90 | N/A | Benzene Dimer (theoretical) |
Note: This table provides typical values for π-π stacking interactions in aromatic systems and is for illustrative purposes. The specific parameters for this compound would require experimental determination.
The combination of directional hydrogen bonds and less directional but significant π-π stacking interactions results in a complex and stable crystal lattice for this compound, defining its macroscopic properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to determine the optimized geometry, electronic structure, and spectroscopic features of molecules. For compounds similar to Ethyl 6-(methylamino)picolinate, calculations are often performed in the gaseous phase using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p). materialsciencejournal.orgresearchgate.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov
Time-dependent DFT (TD-DFT) is a common method for calculating HOMO and LUMO energies. materialsciencejournal.orgdntb.gov.ua Analysis of the frontier orbitals reveals the distribution of electron density and helps identify the likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic compounds, the HOMO is often distributed across the aromatic ring and substituents, while the LUMO may be similarly located, indicating the regions involved in electron transfer. researchgate.net
Global quantum chemical identifiers, derived from HOMO and LUMO energies, further describe the molecule's reactivity. These include ionization potential, electron affinity, and electronegativity. materialsciencejournal.org
Illustrative Global Quantum Chemical Parameters
| Parameter | Definition | Typical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Using DFT methods, the molecular structure is adjusted until a minimum on the potential energy surface is located. materialsciencejournal.org This optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
For related heterocyclic esters, DFT calculations have been used to determine these parameters with high accuracy. materialsciencejournal.orgresearchgate.net For this compound, this process would elucidate the planarity of the pyridine (B92270) ring, the orientation of the ethyl ester group, and the conformation of the methylamino substituent. These conformational studies are vital for understanding how the molecule interacts with its environment, including potential binding partners.
Example of Optimized Geometrical Parameters (Illustrative)
| Parameter Type | Atoms Involved | Description |
|---|---|---|
| Bond Length | C-C (ring) | Describes the length of carbon-carbon bonds within the pyridine ring. |
| Bond Length | C-N (ring) | Describes the length of carbon-nitrogen bonds within the pyridine ring. |
| Bond Length | C=O | Length of the carbonyl double bond in the ester group. |
| Bond Angle | C-N-C | Angle around the nitrogen atom of the methylamino group. |
| Dihedral Angle | N-C-C=O | Describes the rotational orientation of the ester group relative to the ring. |
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectra serve as a powerful aid in the assignment of experimental signals.
UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible range can be predicted using Time-Dependent DFT (TD-DFT). materialsciencejournal.orgdntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λ_max) observed experimentally. These calculations help in understanding the electronic transitions responsible for the observed color and photophysical properties of a compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While DFT provides a static, time-independent picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior, including conformational changes and intermolecular interactions.
For a molecule like this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Study its interaction with biological macromolecules, such as enzymes or receptors, to understand potential binding modes.
Investigate transport properties in solution, which is relevant for applications in materials like electrolytes. nih.gov
The simulations involve solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies. This information provides a step-by-step understanding of how reactants are converted into products. While specific studies on this compound are not prominent, the techniques would involve locating the transition state structures for proposed reaction pathways and calculating the energy barriers to assess their feasibility.
The anomeric effect is a stereoelectronic phenomenon, most famously observed in carbohydrate chemistry, that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, contrary to predictions based on sterics alone. researchgate.net The effect is generally explained by a hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. researchgate.net
While classically associated with saturated heterocycles, analogous stereoelectronic effects can influence the conformation and reactivity of substituents on aromatic rings like pyridine. In the case of this compound, computational studies could investigate the rotational barrier of the methylamino group and the influence of lone pair interactions from the ring nitrogen on the substituent's conformation and electronic properties. However, specific computational studies detailing an anomeric effect in this particular molecule are not documented in the literature.
Oxidative Addition Mechanisms
Oxidative addition is a fundamental step in many catalytic cycles where a metal complex's oxidation state and coordination number increase. While direct computational studies on the oxidative addition involving this compound are not prevalent in the literature, the mechanisms can be inferred from theoretical investigations on structurally related pyridine and picolinate-ligated metal complexes. researchgate.netnih.gov The mechanism of oxidative addition is highly dependent on the nature of the metal center, its ligand sphere, and the substrate.
Computational studies, particularly using Density Functional Theory (DFT), have elucidated several potential pathways for oxidative addition to metal centers bearing pyridine-type ligands:
Concerted Mechanism: For non-polar substrates like H-H or C-H bonds, a three-centered transition state is typically involved. The substrate coordinates to the metal center, followed by the simultaneous cleavage of the old bond and formation of two new metal-ligand bonds. acs.org
SN2-type Mechanism: For polar substrates, such as alkyl halides, the reaction often proceeds via a two-step SN2 pathway. The metal center acts as a nucleophile, attacking the electrophilic part of the substrate and displacing the leaving group. This forms a cationic intermediate, which then coordinates with the displaced anion. DFT calculations on cycloplatinated(II) complexes with a pyridine ligand reacting with acyl chloride support the formation of a cationic five-coordinate intermediate leading to an octahedral Pt(IV) complex.
Radical Mechanisms: In some cases, single-electron transfer (SET) processes can initiate a radical-based oxidative addition. This is more common for metal complexes that can readily undergo one-electron oxidation states.
The presence of the this compound ligand would significantly influence the operative mechanism. The picolinate (B1231196) moiety, with its nitrogen and oxygen donors, can stabilize higher oxidation states of the metal, a crucial factor for oxidative addition. DFT studies on gold-catalyzed reactions have shown that a picolinate ligand is essential for lowering the activation energy of the oxidative addition transition state. epfl.ch The electron-donating methylamino group at the 6-position of the pyridine ring in this compound would increase the electron density at the metal center. This enhanced nucleophilicity could favor SN2-type mechanisms with polar substrates.
Theoretical models can predict the transition state energies for these different pathways, allowing for a determination of the most likely mechanism. A hypothetical reaction pathway for the oxidative addition of a generic substrate (A-B) to a metal complex (M) coordinated by this compound is presented below.
| Step | Description | Intermediate/Transition State | Computational Insight |
| 1 | Substrate Approach | M-L + A-B | Initial complex formation |
| 2a | Concerted Pathway | [A---M---B]‡ | Calculation of the three-centered transition state energy. |
| 2b | S | [M-A]+ + B- | Calculation of the energy barrier for nucleophilic attack and formation of the cationic intermediate. |
| 3 | Product Formation | A-M(L)-B | Final stable product geometry and energy. |
This table is a generalized representation of potential oxidative addition pathways.
Ligand-Metal Interaction Modeling and Binding Affinity Prediction
Computational modeling is instrumental in understanding how this compound interacts with metal ions. The molecule features a bidentate N,O-chelate site comprising the pyridine nitrogen and the carbonyl oxygen of the ester group, a common binding motif in picolinate derivatives. researchgate.net DFT calculations are widely used to optimize the geometry of metal complexes, revealing precise bond lengths, bond angles, and coordination geometries. rsc.orgnih.gov
For a complex of this compound with a transition metal ion, such as Cu(II) or Pb(II), DFT calculations can predict a distorted octahedral or square-pyramidal geometry, depending on the other ligands present. The picolinate moiety typically forms a stable five-membered chelate ring with the metal center. researchgate.net The methylamino group, while not always directly involved in coordination, electronically influences the pyridine ring, which in turn affects the strength of the metal-nitrogen bond.
Binding affinity, a measure of the strength of the ligand-metal interaction, can be predicted computationally. The binding free energy (ΔGbind) is a key parameter that can be calculated using methods like DFT combined with a polarizable continuum model (PCM) to account for solvent effects. nih.gov These calculations consider the electronic interactions, steric hindrance, and solvation energies. For example, the binding energy of chromium(III) picolinate with protein tyrosine phosphatase has been calculated to be -7.0 kcal/mol. researchgate.net
The table below presents hypothetical, yet representative, data for the interaction of this compound with a generic divalent metal ion (M²⁺), based on published data for similar picolinate complexes. rsc.orgnih.gov
| Parameter | Predicted Value | Method of Calculation | Significance |
| M-N Bond Length | 2.0 - 2.2 Å | DFT Geometry Optimization | Indicates the strength of the coordinate bond between the metal and the pyridine nitrogen. |
| M-O Bond Length | 2.1 - 2.3 Å | DFT Geometry Optimization | Indicates the strength of the coordinate bond between the metal and the ester oxygen. |
| N-M-O Bite Angle | 75° - 85° | DFT Geometry Optimization | Characterizes the geometry of the five-membered chelate ring. |
| Binding Free Energy (ΔG | -10 to -20 kcal/mol | DFT with PCM | Predicts the thermodynamic stability of the complex in solution. A more negative value indicates stronger binding. |
Note: The values in this table are illustrative and based on typical findings for related picolinate complexes.
These computational predictions are vital for designing new chelating agents and catalysts, as they allow for the in silico screening of ligands with potentially enhanced binding affinities and selectivities for specific metal ions. nih.gov
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationships (QSPR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. chemrevlett.com These models are built using calculated molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
For a series of picolinate derivatives including this compound, a QSPR model could be developed to predict a specific property, such as herbicidal activity, which has been studied for other picolinate compounds. nih.gov The first step in building a QSPR model is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.
Software packages like Dragon or PaDEL-Descriptor are often used to generate hundreds or even thousands of these descriptors. Subsequently, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to select the most relevant descriptors and build a mathematical equation that links them to the property of interest.
For this compound, relevant descriptors might include:
| Descriptor Type | Example Descriptor | Information Encoded | Potential Application |
| Constitutional | Molecular Weight (MW) | Size of the molecule. | General property correlation. |
| Topological | Wiener Index (W) | Branching and connectivity of the molecular graph. | Prediction of boiling point, viscosity. |
| Geometric | 3D-MoRSE - Signal 08 / u=8.00 | 3D structure of the molecule. | Relates molecular shape to activity. |
| Electrostatic | Ghose-Crippen-Viswanadhan octanol-water partition coefficient (ALOGP) | Lipophilicity of the molecule. | Prediction of membrane permeability. |
| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability. | Correlation with reactivity and charge transfer. |
| Quantum-Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability. | Correlation with reactivity and stability. |
This table provides examples of descriptors that would be calculated for QSPR modeling.
Once a statistically robust QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds based solely on their proposed structure. Furthermore, predictive models like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on the structure of a compound, helping to identify potential therapeutic applications or toxicological risks. chemrevlett.comnih.gov These computational tools are invaluable in modern chemistry for accelerating the discovery and optimization of new functional molecules.
Molecular and Biomolecular Interactions
Interactions with Enzymes and Biocatalytic Transformations
The structure of Ethyl 6-(methylamino)picolinate, featuring an ester group and a substituted pyridine (B92270) ring, suggests its potential as a substrate for various enzymatic transformations.
Pyridoxal (B1214274) 5'-phosphate (PLP) is the active form of vitamin B6 and serves as a crucial coenzyme for over 160 distinct enzymatic activities, primarily involved in amino acid metabolism. cnr.itmdpi.com These enzymes catalyze a wide range of reactions, including transamination, decarboxylation, and racemization. mdpi.comnih.gov The fundamental mechanism of PLP-dependent enzymes involves the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. eco-vector.comresearchgate.net When a substrate amino acid binds, a new Schiff base (an external aldimine) is formed with the substrate, initiating the catalytic cycle. eco-vector.com
While direct studies on the interaction between this compound and PLP-dependent enzymes are not extensively documented in current literature, the picolinate (B1231196) structure is related to the metabolism of neurotransmitters where PLP-dependent enzymes are key players. cnr.it For instance, dopa decarboxylase, a PLP-dependent enzyme, is essential for the synthesis of dopamine (B1211576) and serotonin. mdpi.com The availability of PLP to these enzymes is tightly regulated through a salvage pathway involving enzymes like pyridoxal kinase and pyridoxine (B80251) 5'-phosphate oxidase (PNPO). mdpi.comresearchgate.net Given that PLP-dependent enzymes are central to the metabolism of various amino compounds, the methylamino group on the picolinate ring of the title compound presents a potential, though as yet unexplored, point of interaction or transformation.
Table 1: Key Aspects of PLP-Dependent Enzymatic Reactions
| Feature | Description | Source |
| Coenzyme | Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. | mdpi.com |
| Mechanism | Formation of an internal aldimine with an active site lysine, followed by transaldimination with the substrate. | eco-vector.com |
| Reaction Types | Transamination, decarboxylation, racemization, elimination. | mdpi.comnih.gov |
| Biological Role | Crucial for amino acid and neurotransmitter metabolism. | cnr.it |
Enzymatic hydrolysis is a widely used method for the kinetic resolution of racemic esters. Hydrolases, particularly lipases, are often employed for their ability to selectively hydrolyze one enantiomer of an ester, yielding an enantioenriched acid and the unreacted, enantioenriched ester. scielo.br
Studies on analogous β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated the efficacy of this approach. scielo.brresearchgate.net In these studies, various enzymes, including Pseudomonas cepacia lipase (B570770) (PCL), pig liver esterase (PLE), and Candida rugosa lipase (CRL), have been evaluated. scielo.brresearchgate.net For the secondary ester ethyl 3-hydroxy-3-phenylpropanoate, PCL was found to be highly effective, achieving high enantiomeric excess (>98% e.e.) for the remaining (R)-ester at 50% conversion. scielo.br The selectivity of these enzymes is highly dependent on the structure of the substrate, particularly the size of the groups attached to the stereocenter. scielo.br
Although specific enzymatic hydrolysis studies on this compound are not available, these findings on similar ester compounds suggest that hydrolases could potentially be used for its kinetic resolution. The success of such a resolution would depend on the enzyme's ability to differentiate between the enantiomers of the picolinate ester.
Table 2: Enzyme Performance in Hydrolysis of a Model Secondary Ester (Ethyl 3-hydroxy-3-phenylpropanoate)
| Enzyme | Result | Source |
| Pseudomonas cepacia Lipase (PCL) | Best result; at 50% conversion, remaining (R)-ester had >98% e.e. and the (S)-acid had 93% e.e. | scielo.br |
| Pig Liver Esterase (PLE) | Showed poor selectivity for this secondary ester but better results for tertiary esters. | scielo.br |
| Candida rugosa Lipase (CRL) | Evaluated but showed no enantioselectivity for some related substrates. | scielo.brresearchgate.net |
| Amano Acylase (AOP) | Also evaluated in the study. | scielo.br |
Performing enzymatic reactions in non-aqueous organic solvents offers several advantages, particularly for substrates that are poorly soluble in water. researchgate.net Enzymes like lipases can function effectively in nearly anhydrous organic media, catalyzing reactions such as transesterification, esterification, and aminolysis. nih.gov The catalytic activity of an enzyme in an organic solvent is profoundly influenced by the properties of the solvent and the pH of the aqueous solution from which the enzyme was prepared. nih.gov
Research has shown that enzyme activity can be dramatically enhanced in organic solvents by lyophilizing (freeze-drying) the enzyme in the presence of lyoprotectants like sorbitol or polyethylene (B3416737) glycol. nih.gov The choice of solvent is also critical; hydrophobic solvents are generally preferred as they are less likely to strip the essential layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation. researchgate.netresearchgate.net Highly polar solvents, in contrast, can penetrate the protein structure and lead to denaturation and loss of activity. researchgate.net The catalytic power of enzymes like lipases in organic solvents can be comparable to their activity in water. nih.gov This makes biocatalysis in organic solvents a viable strategy for transformations involving esters like this compound.
Coordination with Biologically Relevant Metal Centers
The picolinate moiety of this compound is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. This property is central to its potential interactions within a biological milieu.
Transition metals are ubiquitous in biological systems and can be introduced into protein-based products during manufacturing or storage. nih.gov Understanding the interaction between small molecules, metals, and proteins is crucial. The picolinate structure readily binds to metal ions, acting as a bidentate ligand that coordinates through the pyridine ring nitrogen and a carboxylate oxygen atom. ionicviper.org This chelation can form stable coordination complexes.
While the ester group in this compound modifies the carboxylate, the fundamental pyridine nitrogen donor atom remains. The interaction of such metal complexes with proteins is an area of significant study. Techniques like size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) are used to differentiate between metals bound to proteins and free metals in solution. nih.gov The binding of metal ions to proteins can induce conformational changes. For instance, calmodulin, a calcium-binding protein, utilizes carboxylate side chains from aspartate and glutamate (B1630785) residues to chelate Ca²⁺, which in turn triggers allosteric changes. nih.gov A molecule like this compound, by coordinating with a metal ion, could potentially influence how that metal interacts with binding sites on a protein.
Medicinal coordination chemistry investigates the application of coordination compounds in medicine. wordpress.com The principles involve understanding how a ligand and a metal ion interact and how the resulting complex behaves. Picolinic acid and its derivatives are classic ligands in this field. ionicviper.orgnih.gov
When picolinate coordinates to a metal ion, such as Chromium(III), it acts as a bidentate chelating agent, neutralizing the metal's positive charge. wikipedia.org For instance, in Chromium(III) picolinate, three picolinate ligands bind to one Cr³⁺ ion. wikipedia.orgdrugbank.com Spectroscopic evidence, such as shifts in the C=N vibration in infrared spectra, confirms the coordination of the pyridine nitrogen to the metal center. wikipedia.org The resulting complexes are often poorly soluble in water and relatively inert, meaning they are stable under ambient conditions. wikipedia.org The stability and structure of the metal complex are governed by the nature of the metal (its charge and size) and the ligand. The formation of these coordination compounds alters the physicochemical properties of both the metal and the ligand, which is a foundational principle in their design and study. wordpress.comwikipedia.org
Table 3: Coordination Properties of Picolinate Ligand with Chromium(III)
| Property | Description | Source |
| Ligand Type | Bidentate chelating agent. | wikipedia.org |
| Coordination Atoms | Pyridine nitrogen and carboxylate oxygen. | ionicviper.orgwikipedia.org |
| Charge Neutralization | Each deprotonated picolinate ligand neutralizes a +1 charge. | wikipedia.org |
| Complex Stability | The resulting Cr(picolinate)₃ complex is relatively inert and stable at ambient temperatures. | wikipedia.org |
| Solubility | Poorly soluble in water at near-neutral pH. | wikipedia.org |
Receptor Binding Studies (In Vitro, Mechanistic Focus)
In the absence of direct receptor binding data for this compound, research on analogous picolinate structures reveals significant interactions with various biological targets. Picolinamide (B142947) derivatives, for example, have demonstrated selective and potent antibacterial activity against Clostridioides difficile. nih.gov By modifying the picolinamide core, researchers have achieved a remarkable 1024-fold selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the potential of the picolinate scaffold in designing selective inhibitors.
Furthermore, chromium(III) picolinate has been the subject of docking studies to investigate its interaction with protein tyrosine phosphatase (PTP), a key enzyme in insulin (B600854) signaling. researchgate.net These computational analyses provide a model for how picolinate-metal complexes might bind to receptor active sites.
Table 1: Receptor and Enzyme Interactions of Picolinate Analogues
| Compound/Derivative | Target | Interaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Picolinamide Analogues | Bacterial targets | Antibacterial Activity | High selectivity for Clostridioides difficile over other bacteria like MRSA. | nih.gov |
| Chromium(III) Picolinate | Protein Tyrosine Phosphatase (PTP) | Docking Interaction | Interacts with key amino acid residues in the active site of PTP. | researchgate.net |
| Benzamide (B126) and Picolinamide Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | Picolinamide derivatives showed stronger bioactivity than benzamide derivatives. Compound 7a was a potent and selective AChE inhibitor. | researchgate.net |
Molecular docking studies have been instrumental in elucidating the binding modes of picolinate derivatives with their protein targets. For instance, the docking of chromium(III) picolinate with protein tyrosine phosphatase revealed interactions with several key amino acid residues, including Leu(13), Ile(16), Ser(47), Trp(49), Asn(50), and Tyr(131), with a calculated interaction energy of -7.00 kcal/mol. researchgate.net This suggests a stable binding within the active site of the enzyme.
In another study, molecular docking of novel pyxinol derivatives, which share structural similarities with picolinates, with the NF-κB p65–p50 heterodimer and p50 homodimer showed that these compounds bind near the DNA binding sites of these transcription factors. nih.gov This interaction is thought to be responsible for their anti-inflammatory activity. nih.gov Similarly, docking studies of nereistoxin (B154731) derivatives containing a phosphonate (B1237965) group with acetylcholinesterase (AChE) indicated lower binding energies compared to the acetylcholine (B1216132) receptor, suggesting a preference for AChE binding. mdpi.com
The biological activity of picolinate derivatives is highly dependent on the nature and position of substituents on the picolinate ring. A comprehensive structure-activity relationship (SAR) study of 108 analogues of isonicotinamide, a related compound, demonstrated that the introduction of a picolinamide core led to potent and selective activity against C. difficile. nih.gov Specifically, 2,4-substitution on the picolinamide was crucial for achieving selectivity. nih.gov
In a study of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors, it was found that the position of the dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity for AChE over butyrylcholinesterase (BChE). researchgate.net The picolinamide derivatives generally exhibited stronger activity than their benzamide counterparts. researchgate.net Quantum chemical calculations on various picolinic acid derivatives have also suggested that their physiological effects are determined by the electronic structure of the molecules, with lower ionization potentials correlating with bimodal physiological activity. nih.gov
Intermolecular Interactions with Biological Analogues (e.g., DNA binding mechanisms)
The interaction of picolinate derivatives with DNA has been explored, particularly in the context of metal complexes. While chromium(III) picolinate itself shows little propensity to bind to isolated DNA, it can catalytically produce reactive oxygen species in the presence of biological reductants, which can then lead to DNA cleavage. pnas.org This indirect mechanism of DNA damage is thought to be a result of the picolinate ligands altering the redox potential of the chromium center. pnas.org
Studies on other chromium complexes with picolinate and dipicolinate derivatives have shown that these complexes can interact with DNA. researchgate.net Spectroscopic and computational results indicate that a Cu(II) picolinate complex is located in the minor groove of DNA, while Zn(II) and oxidovanadium(IV) complexes act as major groove binding molecules. researchgate.net Interestingly, only the Cu(II) complex was found to cause double-strand DNA breaks. researchgate.net These findings suggest that the nature of the metal center plays a crucial role in the DNA binding mode and subsequent biological effects of picolinate complexes.
Applications in Advanced Chemical Systems and Materials Science
Ligand Design for Selective Metal Ion Sequestration
A comprehensive review of publicly available scientific literature did not yield specific research findings on the application of ethyl 6-(methylamino)picolinate for the selective sequestration of metal ions. While picolinate-based ligands are known for their metal-chelating properties, detailed studies focusing on this particular compound's efficacy and selectivity for specific metal ions are not readily accessible.
Catalysis and Organocatalysis
The application of this compound in catalysis and organocatalysis is an area of potential interest due to its structural motifs. However, specific research detailing its catalytic activity is limited.
This compound is identified as a potential ligand for the construction of Metal-Organic Frameworks (MOFs). nih.govacs.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, possessing both a picolinate (B1231196) unit capable of coordinating to metal centers and a methylamino group, makes it a candidate for a linker molecule in MOF synthesis. The picolinate moiety can act as the primary binding site for the metal nodes, while the methylamino group could be involved in post-synthetic modification, or it could introduce basic sites within the MOF pores, potentially influencing the framework's properties for applications such as gas sorption or catalysis. However, specific examples of MOFs constructed using this compound as a linker are not extensively documented in peer-reviewed literature.
A thorough search of the scientific literature did not reveal specific studies where this compound is employed as a catalyst or a ligand in either homogeneous or heterogeneous catalysis. While picolinate-containing molecules are utilized in catalysis, the specific catalytic applications of this ethyl ester derivative are not detailed in available research.
Development of Advanced Analytical Reagents (excluding direct diagnostic use)
There is a lack of specific research in the public domain concerning the development and application of this compound as an advanced analytical reagent.
Precursors for Functional Materials (e.g., luminescent materials, sensors)
While the structural components of this compound, such as the pyridine (B92270) ring, are present in some luminescent materials and chemical sensors, direct evidence of its use as a precursor for such functional materials is not found in the available scientific literature. Commercial suppliers categorize it under materials science, suggesting its potential role as a building block, but specific research on its transformation into functional materials like luminescent compounds or sensors is not detailed. nih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 6-(methylamino)picolinate, and how are reaction conditions optimized?
this compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting ethyl 6-bromopicolinate with methylamine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF to prevent hydrolysis . Temperature optimization (e.g., 60–80°C) and reaction time (12–24 hours) are critical to maximize yield. Purification often employs column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm methylamino (-NHCH₃) and ester (-COOEt) groups. For example, the methylamino proton appears as a broad singlet (~δ 2.8–3.2 ppm), while the ester carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
Q. What solvents and reaction conditions favor stability during storage and experimentation?
The compound is hygroscopic and sensitive to light. Recommended storage: anhydrous DMSO or ethanol at –20°C under inert gas (N₂/Ar). For reactions, aprotic solvents (DMF, DCM) with catalytic bases (e.g., DMAP) enhance stability .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyridine ring influence reactivity in cross-coupling reactions?
Substituents at the 5- or 6-position (e.g., Br, CH₃) modulate electron density, affecting Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency. For example, bromine at C6 increases electrophilicity, enabling Pd-catalyzed coupling with aryl boronic acids . Steric hindrance from methyl groups may reduce reaction rates, requiring bulky ligands (e.g., XPhos) .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model interactions with active sites. For instance, the methylamino group may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in metalloenzymes), while the ester moiety influences lipophilicity . QSAR models using Hammett constants (σ) or logP values correlate substituent effects with inhibitory potency .
Q. How can contradictions in reported reaction yields or biological activity be resolved methodologically?
Contradictions often arise from variations in:
- Purity : Use HPLC (>95% purity) and elemental analysis to verify batch consistency .
- Assay conditions : Standardize enzymatic assays (e.g., pH, temperature) to compare IC₅₀ values .
- Synthetic routes : Compare yields across methods (e.g., Boc-protected intermediates vs. direct alkylation) using Design of Experiments (DoE) to identify critical factors .
Methodological Guidelines
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for reporting experimental details, including exact molar ratios and spectral raw data .
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of yield variations across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
